molecular formula C14H17BrN2O2 B1242869 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester CAS No. 298198-52-4

1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester

Cat. No.: B1242869
CAS No.: 298198-52-4
M. Wt: 325.20 g/mol
InChI Key: RXLOZRCLQMJJLC-UHFFFAOYSA-N
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Description

SSR180711, chemically known as 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, is a novel selective partial agonist of the alpha-7 subtype of nicotinic acetylcholine receptors. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive deficits associated with schizophrenia .

Scientific Research Applications

Mechanism of Action

Target of Action

SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptors (n-AChRs) . These receptors are primarily found in the brain and are involved in a variety of neurological processes.

Mode of Action

SSR180711 interacts with its target, the α7 n-AChRs, by binding to them with high affinity . This binding results in the activation of the receptor, leading to an increase in the receptor’s activity . As a partial agonist, SSR180711 doesn’t fully activate the receptor but enhances its response to natural ligands.

Biochemical Pathways

The activation of α7 n-AChRs by SSR180711 affects several biochemical pathways. It increases glutamatergic neurotransmission, leading to an increase in the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents evoked in CA1 pyramidal cells . This modulation of neurotransmission can have significant downstream effects on neuronal function and communication.

Pharmacokinetics

SSR180711 rapidly penetrates into the brain . The compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier, contribute to its bioavailability and efficacy as a therapeutic agent.

Result of Action

The activation of α7 n-AChRs by SSR180711 has several effects at the molecular and cellular levels. It induces large GABA-mediated inhibitory postsynaptic currents and small α-sensitive currents through the activation of presynaptic and somato-dendritic α7 n-AChRs, respectively . SSR180711 also increases long-term potentiation (LTP) in the CA1 field . These changes can enhance synaptic plasticity and improve cognitive function.

Action Environment

It’s worth noting that the efficacy of ssr180711 was retained after repeated treatment, indicating a lack of tachyphylaxia .

Biochemical Analysis

Biochemical Properties

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate interacts primarily with the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as calcium and sodium into the cell. The interaction of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate with this receptor results in partial agonism, meaning it activates the receptor but not to its full potential. This partial activation can modulate neurotransmission and has been linked to improvements in cognitive function .

Cellular Effects

The effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate on cells are multifaceted. In neuronal cells, it influences cell signaling pathways by modulating the activity of the alpha-7 nicotinic acetylcholine receptor. This modulation can lead to changes in intracellular calcium levels, which in turn can affect various cellular processes such as gene expression and neurotransmitter release. Additionally, this compound has been shown to have neuroprotective effects, potentially reducing cell death in neurodegenerative conditions .

Molecular Mechanism

At the molecular level, 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor. This binding induces a conformational change in the receptor, allowing the influx of cations into the cell. The partial agonism of this compound means that it does not fully activate the receptor, which can prevent overstimulation and potential excitotoxicity. This mechanism is crucial for its therapeutic potential, as it can enhance cognitive function without causing excessive neuronal activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate have been observed to change over time. The compound is relatively stable, but its activity can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that while initial effects on cellular function are pronounced, there may be a gradual decrease in efficacy, highlighting the importance of understanding its stability and degradation pathways .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate vary with dosage. At lower doses, the compound can enhance cognitive function and provide neuroprotection. At higher doses, there may be adverse effects such as toxicity and behavioral changes. These findings underscore the need for careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is metabolized primarily in the liver. The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites can then be excreted from the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement within the body. Its distribution is not uniform, with higher concentrations observed in specific brain regions, particularly those involved in cognitive function .

Subcellular Localization

The subcellular localization of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is primarily within the neuronal cell membrane, where it interacts with the alpha-7 nicotinic acetylcholine receptor. This localization is critical for its function, as it needs to be in close proximity to the receptor to exert its effects. Additionally, there may be some localization within intracellular compartments, which could influence its overall activity and function .

Preparation Methods

The synthesis of SSR180711 involves several steps, starting with the preparation of the core structure, 1,4-diazabicyclo[3.2.2]nonane. This is followed by the esterification of the carboxylic acid group with 4-bromophenol. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide to facilitate the esterification process . Industrial production methods are not widely documented, but the synthesis likely follows similar steps with optimizations for large-scale production.

Chemical Reactions Analysis

SSR180711 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

SSR180711 is unique in its selective partial agonist activity at the alpha-7 nicotinic acetylcholine receptors. Similar compounds include:

Compared to these compounds, SSR180711’s partial agonist activity provides a balance between efficacy and receptor desensitization, making it a unique and valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLOZRCLQMJJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047359
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298198-52-4
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 298198-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SSR-180711
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.379 g (3.0 mmol) of 1,4-diazabicyclo[3.2.2]nonane and 0.84 ml (6.0 mmol) of triethylamine in 5 ml of dichloromethane are introduced into a 50-ml three-necked flask, the mixture is cooled to 0° C., 0.730 mg (3.1 mmol) of 4-bromophenyl chloroformate in solution in 3 ml of dichloromethane is added dropwise and the stirring is maintained at 0° C. for 10 min.
Quantity
0.379 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.73 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester
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1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester
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1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester

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